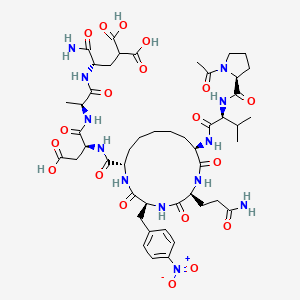
Prmt5-IN-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prmt5-IN-22 is a compound that acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme involved in the methylation of arginine residues on histones and other proteins, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction. Inhibition of PRMT5 has shown potential in treating various cancers and other diseases by disrupting these processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-22 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and selectivity towards PRMT5.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Prmt5-IN-22 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Prmt5-IN-22 has a wide range of scientific research applications, including:
Cancer Research: Inhibition of PRMT5 has shown promise in treating various cancers by disrupting gene expression and RNA splicing processes essential for cancer cell survival
Epigenetics: Studying the role of PRMT5 in gene regulation and chromatin remodeling.
Neurodegenerative Diseases: Investigating the potential of PRMT5 inhibitors in treating diseases like Alzheimer’s and Parkinson’s.
Inflammatory Diseases: Exploring the role of PRMT5 in inflammation and its potential as a therapeutic target.
Wirkmechanismus
Prmt5-IN-22 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on histones and other proteins, leading to alterations in gene expression, RNA splicing, and signal transduction. The molecular targets and pathways involved include:
Histone Methylation: Inhibition of PRMT5 reduces symmetric dimethylation of histone arginine residues, affecting chromatin structure and gene expression.
RNA Splicing: PRMT5 inhibition disrupts the methylation of splicing factors, leading to alternative splicing events.
Signal Transduction: PRMT5 inhibition affects various signaling pathways, including those involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Prmt5-IN-22 can be compared with other PRMT5 inhibitors, such as:
PF-06939999: A SAM-competitive PRMT5 inhibitor with antitumor activity in splicing dysregulated non-small cell lung cancer.
MRTX1719: An MTA-cooperative PRMT5 inhibitor that exhibits synthetic lethality in MTAP-deleted cancers.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity towards PRMT5, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure and mechanism of action differentiate it from other PRMT5 inhibitors .
Similar Compounds
- PF-06939999
- MRTX1719
- JNJ-64619178
- GSK3326595
Eigenschaften
Molekularformel |
C48H68N12O19 |
|---|---|
Molekulargewicht |
1117.1 g/mol |
IUPAC-Name |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,14R)-14-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-nitrophenyl)methyl]-3,6,15-trioxo-1,4,7-triazacyclopentadecane-8-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-amino-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C48H68N12O19/c1-22(2)37(58-45(72)34-11-8-18-59(34)24(4)61)46(73)54-29-10-7-5-6-9-28(41(68)57-33(21-36(63)64)43(70)51-23(3)39(66)55-31(38(50)65)20-27(47(74)75)48(76)77)52-44(71)32(19-25-12-14-26(15-13-25)60(78)79)56-42(69)30(53-40(29)67)16-17-35(49)62/h12-15,22-23,27-34,37H,5-11,16-21H2,1-4H3,(H2,49,62)(H2,50,65)(H,51,70)(H,52,71)(H,53,67)(H,54,73)(H,55,66)(H,56,69)(H,57,68)(H,58,72)(H,63,64)(H,74,75)(H,76,77)/t23-,28-,29+,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI-Schlüssel |
SWPUUXFRWUEJTO-XIVWULQASA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)[N+](=O)[O-])CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC1CCCCCC(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)N)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)C3CCCN3C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















